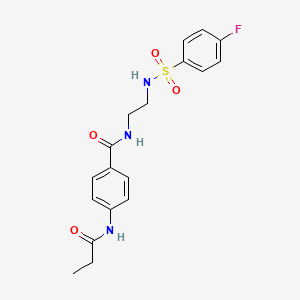
N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of action
Sulfonamides generally act by mimicking para-aminobenzoic acid (paba), a substrate of the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and preventing folic acid synthesis .
Biochemical pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Drugs containing sulfonamides can affect the folic acid synthesis pathway in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
Sulfonamides can lead to the death of bacteria by starving them of folic acid, which is necessary for their growth and reproduction .
生物活性
Overview of N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide
This compound is a sulfonamide derivative that may exhibit various biological activities, particularly in the context of medicinal chemistry. Sulfonamides are known for their antibacterial properties, while modifications in the structure can lead to enhanced efficacy against specific targets.
Antimicrobial Activity
Sulfonamide compounds traditionally act as bacteriostatic agents by inhibiting bacterial folic acid synthesis. The presence of a fluorinated phenyl group in this compound may enhance its lipophilicity and cellular permeability, potentially increasing its antimicrobial efficacy.
Key Mechanism:
- Inhibition of Dihydropteroate Synthase: Sulfonamides compete with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Properties
Research into similar sulfonamide derivatives has shown promise in cancer therapy. The ability to inhibit specific kinases or growth factor receptors can lead to reduced tumor growth and proliferation.
Potential Mechanisms:
- FGFR Inhibition: Similar compounds have been developed as inhibitors for fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Targeting these pathways may provide therapeutic benefits in oncology.
Case Studies
-
Study on Antimicrobial Efficacy:
- A study evaluating a series of sulfonamide derivatives showed that modifications at the para position significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Cancer Cell Line Testing:
- In vitro studies on cancer cell lines demonstrated that certain sulfonamide derivatives induced apoptosis and inhibited cell proliferation, suggesting potential use as anticancer agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 365.45 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water partition) | 3.5 |
| pKa | 7.2 |
| Biological Activity | Observed Effect |
|---|---|
| Antibacterial | Moderate to high activity |
| Anticancer | Induced apoptosis in vitro |
特性
IUPAC Name |
N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-2-17(23)22-15-7-3-13(4-8-15)18(24)20-11-12-21-27(25,26)16-9-5-14(19)6-10-16/h3-10,21H,2,11-12H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZMUBVAIGDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














